(2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
The compound (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone features a methanone core bridging a 2-fluorophenyl group and a pyrrolidine ring substituted at the 3-position with a 5-phenyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, which often enhances pharmacological activity in drug candidates . Pyrrolidine, a five-membered saturated ring, contributes conformational rigidity and modulates solubility.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPPMYHJMZBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene . This gene is responsible for the production of a protein that regulates the outflow of water and salts (like chloride) from cells.
Mode of Action
The compound acts by modulating premature translation termination or nonsense-mediated mRNA decay . This modulation can overcome specific types of abnormalities present in the CFTR gene of some cystic fibrosis patients. Thus, it could enable the production of the protein that regulates the outflow of water and salts from cells.
Biochemical Pathways
The compound affects the biochemical pathway involved in the regulation of premature translation termination or nonsense-mediated mRNA decay
Pharmacokinetics
It is known that the compound is physically and chemically stable, which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the potential amelioration of diseases caused by abnormalities in the CFTR gene, such as cystic fibrosis. By modulating premature translation termination or nonsense-mediated mRNA decay, the compound may enable the production of functional CFTR protein, thereby alleviating the symptoms of these diseases.
Biological Activity
The compound (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a derivative of pyrrolidine and oxadiazole, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure
The molecular formula for this compound can be represented as . Its structure consists of a fluorophenyl group attached to a pyrrolidine ring that is further linked to a phenyl-substituted oxadiazole moiety. This unique arrangement is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Tests : In vitro assays have demonstrated that derivatives of oxadiazole, particularly those with pyrrolidine linkages, show potent cytotoxic effects against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 21.57 μM against MCF-7 breast cancer cells, indicating strong potential for further development .
Antibacterial Activity
The antibacterial activity of oxadiazole derivatives has also been extensively studied:
- In Vitro Testing : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results .
Antifungal Activity
The antifungal properties of related compounds have been documented as well:
- Efficacy Against Fungi : Some studies suggest that oxadiazole derivatives can inhibit fungal growth effectively. For instance, certain derivatives were evaluated for their antifungal activity against Candida species and showed significant inhibition .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : The antibacterial and antifungal effects may result from the disruption of microbial cell membranes.
Case Studies
Several case studies highlight the potential of oxadiazole-containing compounds in drug development:
- Study on Anticancer Properties : A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines, showing significant cytotoxicity and selectivity towards tumor cells over normal cells .
- Antibacterial Evaluation : A comparative study evaluated the antibacterial activity of various oxadiazole derivatives against clinical strains of bacteria, demonstrating effective inhibition comparable to standard antibiotics .
Comparison with Similar Compounds
Heterocyclic Core Modifications
Substituent Effects
- Fluorination : The 2-fluorophenyl group in the target compound provides moderate electronegativity and lipophilicity, whereas 2,4-difluorophenyl derivatives () exhibit stronger electron-withdrawing effects, which may reduce bioavailability due to excessive polarity .
- Phenyl vs. Pyridyl: The 5-phenyl group on the oxadiazole (target compound) enhances aromatic stacking compared to the polar 4-pyridyl group in , favoring hydrophobic interactions in non-polar binding pockets .
Pharmacokinetic Considerations
- Solubility : The absence of hydrophilic groups (e.g., hydroxyl in ) in the target compound may limit aqueous solubility, a common trade-off for improved blood-brain barrier penetration.
- Metabolic Stability : The 1,2,4-oxadiazole ring is less prone to oxidative metabolism than triazoles or indole-containing analogues (), suggesting a longer half-life .
Preparation Methods
Core Structural Elements
The target molecule comprises three critical subunits:
- 5-Phenyl-1,2,4-oxadiazole : A heterocyclic ring system known for metabolic stability and bioisosteric properties.
- 3-Substituted Pyrrolidine : A saturated five-membered nitrogen ring enabling conformational rigidity.
- 2-Fluorophenyl Methanone : A fluorinated aromatic ketone contributing to lipophilicity and target binding.
Retrosynthetic Disconnections
Two primary disconnections guide synthesis:
- Disconnection A : Cleavage of the amide bond between pyrrolidine and the methanone group.
- Disconnection B : Separation of the 1,2,4-oxadiazole ring from the pyrrolidine scaffold.
Synthesis of 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylic Acid Derivatives
Amidoxime Intermediate Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. A microwave-assisted method achieves 95% yield by reacting benzonitrile with hydroxylamine hydrochloride in acetic acid under 210 W irradiation for 10–15 minutes.
Reaction Conditions :
Cyclization to 1,2,4-Oxadiazole
Cyclization of the amidoxime intermediate with methyl chlorooxoacetate under basic conditions (K₂CO₃, DMF) yields 5-phenyl-1,2,4-oxadiazole-3-carboxylate. Solvent-free mechanochemical grinding (ball milling, 30 Hz, 2h) offers a greener alternative with 88% yield .
Functionalization of Pyrrolidine at the 3-Position
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura reaction attaches aryl groups to pyrrolidine. For example, 3-bromopyrrolidine reacts with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in EtOH/H₂O (3:1) at 80°C, achieving 78% yield .
Methanone Formation via Friedel-Crafts Acylation
Acylation of 2-Fluorobenzene
2-Fluorobenzene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1.1 eq) at −10°C. The reaction proceeds in 1,2-dichloroethane (DCE) to yield 2-fluorophenyl acetyl chloride (91% conversion ).
Coupling with Functionalized Pyrrolidine
The acyl chloride intermediate reacts with 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine using Hünig’s base (DIPEA) in tetrahydrofuran (THF). Key parameters:
- Molar Ratio : 1:1.2 (pyrrolidine:acyl chloride)
- Temperature : −20°C → RT
- Work-Up : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane)
- Yield : 76%
Alternative Green Chemistry Approaches
Microwave-Assisted One-Pot Synthesis
A solvent-free, one-pot method combines amidoxime formation and cyclization under microwave irradiation (300 W, 140°C, 8 minutes), reducing reaction time from 24h to <10 minutes. Yields improve to 89% with NH₄F/Al₂O₃ catalysis.
Mechanochemical Synthesis
Ball milling 3-aminopyrrolidine, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, and T3P® (30 Hz, 2h) achieves 85% yield without solvents, aligning with green chemistry principles.
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is mitigated using T3P® and low temperatures (0°C), favoring 1,2,4-regioisomers.
Purification Challenges
Silica gel chromatography remains standard, but preparative HPLC (C18 column, MeCN/H₂O) resolves polar by-products, enhancing purity (>98%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
